molecular formula C17H17ClN6O2 B2999919 1-(4-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 1005306-81-9

1-(4-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2999919
CAS RN: 1005306-81-9
M. Wt: 372.81
InChI Key: PJMIQWXXIVDGMW-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a urea group, a tetrazole group, and two phenyl groups, one of which is substituted with a chlorine atom and the other with an ethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and urea groups could potentially result in interesting structural features, such as hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the tetrazole ring might be susceptible to reactions involving the nitrogen atoms, while the chlorine atom on the phenyl ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of polar groups like the tetrazole and urea groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without more specific information, it’s difficult to predict how this compound might interact with other molecules or biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, especially given the presence of the potentially reactive tetrazole group .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and investigating its biological activity. Further studies could also focus on optimizing its synthesis and improving its physical and chemical properties .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-2-26-15-9-7-14(8-10-15)24-16(21-22-23-24)11-19-17(25)20-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMIQWXXIVDGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

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